Fmoc-Phe-OSu: A Technical Guide for Peptide Synthesis
Fmoc-Phe-OSu: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Introduction
In the landscape of synthetic peptide chemistry, particularly in the context of drug discovery and development, the strategic use of protected amino acids is paramount for the successful construction of desired peptide sequences. Among these, Fmoc-Phe-OSu , or N-α-(9-Fluorenylmethyloxycarbonyl)-L-phenylalanine N-hydroxysuccinimide ester, stands out as a highly efficient and versatile building block.[1] This activated amino acid derivative is integral to modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of phenylalanine residues into a growing peptide chain.[1][2]
This technical guide provides an in-depth overview of Fmoc-Phe-OSu, including its chemical properties, its role and mechanism in peptide synthesis, detailed experimental protocols, and its applications.
Core Concepts: The Fmoc-SPPS Strategy
The predominant method in contemporary peptide synthesis is the Fmoc solid-phase peptide synthesis (SPPS) approach.[3][4] This strategy relies on the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a temporary, base-labile protecting group for the α-amino function of amino acids.[5][6] This protection is crucial to prevent self-polymerization and other unwanted side reactions during the amide bond formation (coupling) step.[7]
The key advantages of the Fmoc strategy include:
-
Mild Deprotection Conditions: The Fmoc group is removed under gentle basic conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups and the linkage of the peptide to the resin support.[5][8]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile protecting groups used for amino acid side chains and for final cleavage from the resin, allowing for selective deprotection.[5][7]
-
Real-Time Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, enabling the real-time monitoring of the deprotection reaction's completion.[5]
The Role of Fmoc-Phe-OSu
Fmoc-Phe-OSu is a specialized form of Fmoc-protected phenylalanine. Its dual functionality makes it a highly effective reagent in SPPS.[1]
-
Fmoc Group: Protects the α-amino group of phenylalanine, directing the reaction to the carboxyl group.[6]
-
N-hydroxysuccinimide (OSu) Ester: Activates the carboxyl group. The NHS ester is an excellent leaving group, facilitating a rapid and efficient nucleophilic attack by the free amino group of the resin-bound peptide chain.[9][10] This leads to the formation of a stable amide (peptide) bond.[9]
The use of pre-activated esters like Fmoc-Phe-OSu can streamline the synthesis process, improve yields, and reduce side reactions compared to in-situ activation methods.[2]
Physicochemical and Quantitative Data
The physical and chemical properties of Fmoc-Phe-OSu are critical for its application in synthesis. The following table summarizes key quantitative data for this reagent.
| Property | Value | References |
| CAS Number | 101214-43-1 | [1][11][12][13][14] |
| Molecular Formula | C₂₈H₂₄N₂O₆ | [11][12][13][14] |
| Molecular Weight | 484.51 g/mol | [1][11][12][13][14] |
| Purity (Typical) | ≥95%, ≥97% | [12][13] |
| Appearance | White to off-white powder/crystalline solid | [15] |
| Storage Temperature | -20°C | [12] |
Mechanism of Action: NHS Ester Coupling
The core of Fmoc-Phe-OSu's utility lies in the NHS ester-mediated coupling reaction. This process is a nucleophilic acyl substitution.
-
Activation: The phenylalanine carboxyl group is pre-activated as an N-hydroxysuccinimide (NHS) ester.[9]
-
Nucleophilic Attack: The free primary amine of the growing peptide chain (exposed after the previous Fmoc deprotection step) acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester.[10]
-
Amide Bond Formation: A tetrahedral intermediate is formed, which then collapses, expelling the stable N-hydroxysuccinimide leaving group and forming the desired peptide bond.[9][16]
The overall reaction can be summarized as: Resin-Peptide-NH₂ + Fmoc-Phe-OSu → Resin-Peptide-NH-CO-Phe-Fmoc + NHS
Experimental Protocols
The following is a generalized protocol for a single coupling cycle in Fmoc-SPPS using an activated ester like Fmoc-Phe-OSu. This cycle is repeated for each amino acid in the target sequence.
Materials and Reagents
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Phe-OSu
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Coupling additives (optional, e.g., HOBt)
-
Base (optional, e.g., DIPEA)
Standard Fmoc-SPPS Cycle Workflow
Detailed Step-by-Step Protocol
1. Resin Preparation:
-
Start with the solid support (resin) to which the previous amino acid has been coupled and the N-terminal Fmoc group is still attached.
-
Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[17]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.[17]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.[17][18]
3. Washing:
-
After deprotection, thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene byproduct.
-
Perform a sequence of washes, for example: 5 times with DMF, followed by 3 times with DCM, and finally 3 times with DMF.[19]
4. Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Phe-OSu (typically 1.5 to 3 equivalents relative to the resin loading) in DMF.
-
Add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the reaction mixture at room temperature. Coupling times can vary but are often complete within 1-2 hours.
-
Note: While NHS esters are reactive enough to be used alone, additives like 1-Hydroxybenzotriazole (HOBt) can be included to suppress side reactions, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) may be used, although it can increase the risk of racemization with certain amino acids.[20]
5. Post-Coupling Wash:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.[19]
6. Monitoring (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative result (indicating the absence of free primary amines) confirms a successful coupling. If the test is positive, the coupling step should be repeated.
After a successful coupling, the cycle begins again with the Fmoc deprotection of the newly added phenylalanine residue to prepare for the addition of the next amino acid in the sequence.
Applications in Research and Development
Fmoc-Phe-OSu is a fundamental reagent used in various advanced research areas:
-
Peptide-Based Drug Development: Used in the synthesis of peptide therapeutics, where precise sequence and high purity are essential.[2]
-
Protein Engineering: Enables the modification of proteins by introducing phenylalanine at specific sites.[2]
-
Bioconjugation: Facilitates the synthesis of peptides that can be attached to other biomolecules, labels, or surfaces.[2]
-
Material Science: Employed in creating self-assembling peptide-based biomaterials for applications like tissue engineering.
Conclusion
Fmoc-Phe-OSu is a critically important activated amino acid derivative that combines the benefits of the robust Fmoc protection strategy with the high reactivity of an N-hydroxysuccinimide ester. Its stability, efficiency, and compatibility with standard SPPS workflows make it an indispensable tool for researchers and professionals in peptide chemistry. A thorough understanding of its properties, mechanism, and handling protocols, as outlined in this guide, is essential for achieving high-yield, high-purity synthesis of complex peptides for therapeutic and research applications.
References
- 1. Fmoc-Phe-OSu | 101214-43-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc-Phe-OSu - Bachem AG [bioscience.co.uk]
- 12. chemscene.com [chemscene.com]
- 13. calpaclab.com [calpaclab.com]
- 14. Fmoc-Phe-OSu | C28H24N2O6 | CID 11826988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. chem.uci.edu [chem.uci.edu]
- 20. chempep.com [chempep.com]
